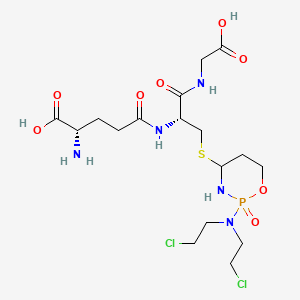

4-Glutathionyl cyclophosphamide

説明

4-Glutathionyl cyclophosphamide is a complex chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a gamma-glutamyl moiety linked to a cysteinylglycine unit through a phosphoramide bond. The presence of bis(2-chloroethyl)amino groups makes it a potent alkylating agent, often used in research and therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Glutathionyl cyclophosphamide involves multiple stepsThe final step involves the formation of the phosphoramide bond, which is achieved through the reaction of the intermediate with bis(2-chloroethyl)amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product.

化学反応の分析

Types of Reactions

4-Glutathionyl cyclophosphamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxazaphosphinan ring to its corresponding amine.

Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like thiols and amines are employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Thiol and amine derivatives.

科学的研究の応用

4-Glutathionyl cyclophosphamide has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.

Biology: Employed in studies of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino groups form covalent bonds with nucleophilic sites in biological molecules. This leads to the cross-linking of DNA and proteins, disrupting their normal function. The molecular targets include DNA bases and protein thiol groups, and the pathways involved are related to cell cycle arrest and apoptosis .

類似化合物との比較

Similar Compounds

Gamma-glutamylcysteine: A precursor in glutathione biosynthesis.

Glutathione: A tripeptide involved in cellular redox reactions.

Phosphoramide mustard: An alkylating agent used in chemotherapy.

Uniqueness

4-Glutathionyl cyclophosphamide is unique due to its combined gamma-glutamyl and phosphoramide structure, which imparts both stability and reactivity. This makes it a versatile compound for various applications, particularly in therapeutic research .

生物活性

4-Glutathionyl cyclophosphamide (4-GSH-CY) is a significant metabolite of the chemotherapeutic agent cyclophosphamide (CYC), which is widely used in cancer treatment. This compound plays a crucial role in understanding the mechanisms of drug resistance and toxicity associated with cyclophosphamide, particularly through its interaction with glutathione (GSH), a major antioxidant in cells. This article explores the biological activity of 4-GSH-CY, focusing on its mechanisms, applications in research and medicine, and relevant case studies.

The biological activity of this compound primarily involves its conversion to active metabolites that induce cytotoxic effects in cancer cells. The key mechanisms include:

- DNA Crosslinking : 4-GSH-CY is converted to phosphoramide mustard, a potent DNA alkylating agent that forms crosslinks in DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells .

- Role of Glutathione : Glutathione conjugation serves as a detoxification pathway for cyclophosphamide. The formation of 4-GSH-CY indicates a protective mechanism against the cytotoxic effects of CYC, as it helps to neutralize harmful metabolites .

- Activation and Inhibition Pathways : The activation of p53-mediated apoptosis and the inhibition of DNA repair mechanisms are critical pathways influenced by 4-GSH-CY.

Research Applications

This compound has several applications in scientific research:

- Cancer Research : It is utilized to study drug resistance mechanisms in tumors, particularly those resistant to traditional chemotherapy .

- Detoxification Studies : Researchers investigate the role of glutathione in cellular detoxification processes, exploring how 4-GSH-CY contributes to cellular defense against oxidative stress .

- Pharmacogenomics : Studies focus on genetic polymorphisms affecting glutathione S-transferases (GSTs), which influence the metabolism of cyclophosphamide and its derivatives, including 4-GSH-CY .

Case Studies

Several studies have highlighted the clinical relevance of 4-GSH-CY:

- Cyclophosphamide Treatment in Autoimmune Diseases :

-

Toxicity Assessment in High-Dose Chemotherapy :

- Research involving high-dose chemotherapy regimens showed that increased exposure to 4-hydroxycyclophosphamide, a precursor to 4-GSH-CY, correlated with a higher incidence of hepatic veno-occlusive disease (VOD) among patients. This finding underscores the importance of monitoring metabolites like 4-GSH-CY for predicting adverse effects during treatment .

Data Tables

The following table summarizes key findings related to the biological activity and clinical implications of this compound:

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30Cl2N5O8PS/c18-4-6-24(7-5-19)33(31)23-14(3-8-32-33)34-10-12(16(28)21-9-15(26)27)22-13(25)2-1-11(20)17(29)30/h11-12,14H,1-10,20H2,(H,21,28)(H,22,25)(H,23,31)(H,26,27)(H,29,30)/t11-,12-,14?,33?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEDBYAXQXFDHD-XNZWOTSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COP(=O)(NC1SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Cl2N5O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747862 | |

| Record name | L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77273-67-7 | |

| Record name | L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。